(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a pyrrolidine ring attached to the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and (S)-pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 5-fluoropyridine.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand the role of pyridine derivatives in various biochemical pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-Nornicotine: A structurally similar compound with a pyrrolidine ring attached to a pyridine ring but lacking the fluorine atom.
(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and alter its interaction with biological targets, making it a valuable scaffold for drug discovery and other applications.
Properties
IUPAC Name |
5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQFFINRZJSLM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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